molecular formula C30H42N8O3 B12505558 2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol

2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol

Cat. No.: B12505558
M. Wt: 562.7 g/mol
InChI Key: LXFOLMYKSYSZQS-UHFFFAOYSA-N
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Description

The compound 2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including an aminopurine, a benzimidazole, and an oxolane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the aminopurine and benzimidazole intermediates, followed by their coupling with the cyclobutyl and oxolane moieties.

    Aminopurine Synthesis: The aminopurine moiety can be synthesized through the reaction of 6-chloropurine with ammonia under basic conditions.

    Benzimidazole Synthesis: The benzimidazole intermediate is prepared by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reactions: The intermediates are then coupled using a series of nucleophilic substitution and condensation reactions, often facilitated by catalysts such as palladium or copper complexes.

    Final Assembly: The final step involves the formation of the oxolane ring through cyclization reactions, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents such as halogens, alkylating agents, and acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and acids under controlled temperature and pressure.

Major Products Formed

Scientific Research Applications

2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in cellular processes and as a probe for investigating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The aminopurine moiety may interact with nucleic acids, influencing DNA and RNA synthesis. The benzimidazole group could bind to proteins, affecting their function and stability. The overall effect of the compound is a result of these interactions, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol: can be compared with similar compounds such as:

    2-(6-aminopurin-9-yl)ethanol: A simpler analog with fewer functional groups, used in antiviral research.

    6-tert-butyl-1H-benzimidazole: A compound with similar benzimidazole structure, studied for its biological activities.

    Cyclobutyl derivatives:

The uniqueness of This compound

Properties

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol

InChI

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)

InChI Key

LXFOLMYKSYSZQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Origin of Product

United States

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